epsilon-Caprolactone-3,3,4,4,5,5-d6
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Overview
Description
epsilon-Caprolactone-3,3,4,4,5,5-d6 is a deuterated form of epsilon-Caprolactone, a monomer used in the production of biodegradable polyesters. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Caprolactone-3,3,4,4,5,5-d6 typically involves the deuteration of epsilon-Caprolactone. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound is similar to that of its non-deuterated counterpart but requires the use of deuterated starting materials. The process involves the esterification of deuterated hexanoic acid followed by cyclization to form the lactone ring .
Chemical Reactions Analysis
Types of Reactions
epsilon-Caprolactone-3,3,4,4,5,5-d6 undergoes various chemical reactions, including:
Ring-opening polymerization: This is the most common reaction, leading to the formation of polycaprolactone.
Oxidation and Reduction: These reactions can modify the functional groups attached to the lactone ring.
Substitution: Deuterium atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Ring-opening polymerization: Catalysts such as tin(II) octoate or iron(III) chloride are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Polycaprolactone: A biodegradable polyester.
Various oxidized and reduced derivatives: Depending on the reagents and conditions used.
Scientific Research Applications
epsilon-Caprolactone-3,3,4,4,5,5-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its use in tissue engineering and regenerative medicine.
Industry: Used in the production of specialty polymers and coatings
Mechanism of Action
The primary mechanism of action for epsilon-Caprolactone-3,3,4,4,5,5-d6 involves ring-opening polymerization. The deuterium atoms provide stability and allow for detailed NMR studies, helping to elucidate the polymerization process and the structure of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
epsilon-Caprolactone: The non-deuterated form, widely used in similar applications.
delta-Valerolactone: Another lactone used in polymer synthesis.
gamma-Butyrolactone: Used as a solvent and in the synthesis of other chemicals.
Uniqueness
epsilon-Caprolactone-3,3,4,4,5,5-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxepan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-JGTMQTSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.